4-methylbenzenesulfonate;3-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)propane-1-sulfonic acid

Catalog No.
S3456075
CAS No.
926905-78-4
M.F
C14H22N2O6S2
M. Wt
378.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-methylbenzenesulfonate;3-(1-methyl-1,2-dihydroim...

CAS Number

926905-78-4

Product Name

4-methylbenzenesulfonate;3-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)propane-1-sulfonic acid

IUPAC Name

4-methylbenzenesulfonate;3-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)propane-1-sulfonic acid

Molecular Formula

C14H22N2O6S2

Molecular Weight

378.5 g/mol

InChI

InChI=1S/C7H14N2O3S.C7H8O3S/c1-8-4-5-9(7-8)3-2-6-13(10,11)12;1-6-2-4-7(5-3-6)11(8,9)10/h4-5H,2-3,6-7H2,1H3,(H,10,11,12);2-5H,1H3,(H,8,9,10)

InChI Key

KPJCNLGGJOQSOX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[NH+]1CN(C=C1)CCCS(=O)(=O)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[NH+]1CN(C=C1)CCCS(=O)(=O)O

Catalysis:

H-Imidazolium, 1-methyl-3-(3-sulfopropyl)-, 4-methylbenzenesulfonate (1:1), also known as 1-methyl-3-(3-sulfopropyl)imidazolium p-toluenesulfonate (abbreviated as [MIL-TOS]), belongs to a class of ionic liquids (ILs) called task-specific ionic liquids (TSILs). These ILs possess unique properties, including tunable polarity, thermal stability, and good recyclability, making them attractive candidates for various catalytic applications. Studies have shown that [MIL-TOS] can be used as a catalyst for various organic reactions, such as:

  • Esterification: [MIL-TOS] can efficiently catalyze the esterification of carboxylic acids with alcohols under mild reaction conditions.
  • Acylation: [MIL-TOS] can also catalyze the acylation of various nucleophiles with acylating agents.
  • Aldol condensation: This reaction involves the condensation of two carbonyl compounds to form a β-hydroxycarbonyl compound. [MIL-TOS] has been shown to be an effective catalyst for aldol condensations, offering advantages such as improved yields and selectivity compared to traditional catalysts.

Material Science:

Due to their unique properties, ILs like [MIL-TOS] have potential applications in various areas of material science, including:

  • Electrolytes: [MIL-TOS] can be used as an electrolyte component in dye-sensitized solar cells (DSSCs) due to its good ionic conductivity and thermal stability.
  • Lubricants: The lubricating properties of [MIL-TOS] make it a potential candidate for use as a lubricant in various tribological applications.
  • Polymer synthesis: [MIL-TOS] can be used as a solvent or catalyst for the synthesis of various polymers, offering advantages such as improved control over polymer properties and reduced environmental impact.

Other Applications:

In addition to the applications mentioned above, [MIL-TOS] is being explored for various other potential uses, such as:

  • Biomass conversion: [MIL-TOS] can be used as a catalyst for the conversion of biomass into valuable biofuels and chemicals.
  • Drug delivery: Due to its biocompatibility and tunable properties, [MIL-TOS] has the potential to be used as a drug delivery system for various therapeutic agents.

The compound 4-methylbenzenesulfonate; 3-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)propane-1-sulfonic acid is an ionic liquid characterized by its complex structure, which includes a sulfonate group and an imidazolium cation. Its molecular formula is C14H22N2O6SC_{14}H_{22}N_{2}O_{6}S, and it has a molecular weight of approximately 310.41 g/mol. This compound typically appears as a white to light yellow powder or crystalline solid, with a melting point ranging from 62 °C to 66 °C .

The imidazolium component of the compound suggests potential applications in various fields, particularly in catalysis, electrochemistry, and as solvents for organic reactions. The presence of the sulfonate group enhances its solubility in water and organic solvents, making it versatile for different chemical processes.

The chemical reactivity of 4-methylbenzenesulfonate; 3-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)propane-1-sulfonic acid primarily involves nucleophilic substitutions and proton transfer reactions due to the presence of the sulfonate and imidazolium groups. These reactions can lead to the formation of various derivatives through:

  • Nucleophilic substitution: The sulfonate group can be replaced by nucleophiles, facilitating the synthesis of new compounds.
  • Protonation/deprotonation: The imidazolium cation can easily undergo proton transfer, which is crucial in catalytic processes.

The synthesis of 4-methylbenzenesulfonate; 3-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)propane-1-sulfonic acid typically involves:

  • Formation of the Imidazolium Salt: This can be achieved by reacting 1-methylimidazole with a suitable alkyl halide or sulfonate to form the corresponding imidazolium salt.
  • Sulfonation Reaction: The introduction of the sulfonate group can be conducted using sulfonyl chlorides or sulfur trioxide under controlled conditions to ensure proper incorporation into the final structure.

These methods highlight the compound's synthetic accessibility and adaptability for various applications .

4-methylbenzenesulfonate; 3-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)propane-1-sulfonic acid finds utility in several areas:

  • Catalysis: Its ionic nature allows it to act as a catalyst or co-catalyst in organic transformations.
  • Electrochemistry: Used as an electrolyte in electrochemical cells due to its ionic conductivity.
  • Solvent Systems: Serves as a solvent for reactions requiring polar aprotic environments.

These applications stem from its unique properties imparted by both the imidazolium and sulfonate functionalities .

Studies on ionic liquids like 4-methylbenzenesulfonate; 3-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)propane-1-sulfonic acid often focus on their interactions with other molecules. These interactions can influence solubility, reactivity, and stability in various chemical environments. Specific interaction studies may include:

  • Solvation Dynamics: Understanding how this compound interacts with solvents can provide insights into its behavior in solution.
  • Biological Interactions: Investigating how this compound interacts with biomolecules could reveal potential therapeutic applications.

Such studies are crucial for optimizing its use in practical applications .

Several compounds share structural similarities with 4-methylbenzenesulfonate; 3-(1-methyl-1,2-dihydroimidazol-1-ium-3-y)propane-1-sulfonic acid. Notable examples include:

Compound NameStructural FeaturesUnique Properties
1-butyl-3-methylimidazolium tosylateImidazolium cation with tosylate anionHigh thermal stability
1-butylpyridin-1-ion bromidePyridine-based ionic liquidEnhanced solubility in nonpolar solvents
N,N-diethyl-N-(3-sulfopropyl)-N'-methylimidazoliumSulfopropyl chain attached to imidazoliumPotential use in surfactant applications

These compounds illustrate variations in structure that can lead to differing properties and applications while highlighting the unique features of the target compound that make it suitable for specific uses .

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

378.09192877 g/mol

Monoisotopic Mass

378.09192877 g/mol

Heavy Atom Count

24

Dates

Modify: 2024-04-15

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